Leucyl-tyrosyl-leucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHAFUAPZCCDU-BZSNNMDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Leucyl Tyrosyl Leucine
Classical Solution-Phase Peptide Synthesis Techniques Applied to Leucyl-Tyrosyl-Leucine
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogenous solution. americanpeptidesociety.orglibretexts.org Although largely superseded by solid-phase methods for many research applications, it remains valuable for large-scale industrial production. wikipedia.org The synthesis of Leu-Tyr-Leu in solution necessitates the protection of reactive functional groups, controlled activation of the carboxyl group, and purification of the intermediate dipeptide before the final coupling step.
Protecting Group Chemistries and Orthogonal Deprotection Strategies
To ensure the specific formation of the Leu-Tyr and subsequently the (Leu-Tyr)-Leu peptide bonds, the α-amino group of the N-terminal amino acid and the reactive side chain of tyrosine must be temporarily blocked by protecting groups (PGs). creative-peptides.combiosynth.com An ideal PG can be introduced easily, is stable during the coupling reaction, prevents racemization, and can be removed under mild conditions without affecting other PGs or the newly formed peptide bond. biosynth.com
For the synthesis of Leu-Tyr-Leu, a strategy employing orthogonal protecting groups is essential. Orthogonality means that different protecting groups can be removed selectively in the presence of others by using different chemical conditions. biosynth.com For instance, the α-amino group of Leucine (B10760876) could be protected with a tert-Butoxycarbonyl (Boc) group, which is labile to acid, while the phenolic hydroxyl group of Tyrosine is protected with a Benzyl (Bzl) ether, which is removed by catalytic hydrogenolysis. creative-peptides.compeptide.com The most common protecting groups for the amino acids involved in Leu-Tyr-Leu synthesis are detailed below.
Interactive Table: Protecting Groups for Leucine and Tyrosine Synthesis
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Leucine/Tyrosine | α-Amino | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid, TFA) creative-peptides.com |
| Leucine/Tyrosine | α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid creative-peptides.comug.edu.pl |
| Tyrosine | Side Chain (-OH) | tert-Butyl | tBu | Strong Acid (e.g., TFA) creative-peptides.compeptide.com |
| Tyrosine | Side Chain (-OH) | Benzyl | Bzl | Catalytic Hydrogenolysis; Strong Acid peptide.com |
Peptide Bond Formation via Activated Ester, Carbodiimide (B86325), and Anhydride (B1165640) Methods
The formation of the amide bond between two amino acids requires the activation of the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the free amino group of the other. wikipedia.org
Carbodiimide Methods: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. wikipedia.orgpeptide.com The carbodiimide reacts with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be attacked by the amine of the C-terminally protected amino acid to form the peptide bond. A significant drawback of this method is the potential for racemization of the activated amino acid. wikipedia.org To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active OBt ester, which is less prone to racemization and couples efficiently with the amine. wikipedia.orggoogle.com
Activated Ester Methods: This strategy involves converting the carboxylic acid into a more reactive form, an "active ester," prior to the coupling step. This can be achieved using reagents like HOBt in conjunction with a carbodiimide, as described above, or by preparing stable active esters such as N-hydroxysuccinimide (NHS) esters. These pre-formed active esters can be isolated and then reacted with the amino component in a separate step, providing a clean and efficient coupling process.
Anhydride Methods: Symmetrical or mixed anhydrides can also be used to activate the carboxyl group. A symmetrical anhydride is formed by reacting two equivalents of an N-protected amino acid with one equivalent of a carbodiimide. google.com This anhydride then reacts with the amine component to form the peptide bond. Mixed anhydrides are typically formed by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base. The resulting mixed anhydride is highly reactive and facilitates rapid peptide bond formation.
Interactive Table: Common Coupling Reagents for Solution-Phase Synthesis
| Reagent Class | Example Reagent(s) | Abbreviation(s) | Key Feature |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide; N,N'-Diisopropylcarbodiimide | DCC; DIC | Forms a highly reactive O-acylisourea intermediate. wikipedia.org |
| Additives | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to suppress racemization and improve efficiency. americanpeptidesociety.org |
| Onium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Generates active esters in situ with minimal side reactions. peptide.com |
Purification and Spectroscopic Characterization of Solution-Synthesized this compound
After each coupling and deprotection step in solution-phase synthesis, the resulting peptide must be purified from byproducts and unreacted starting materials. Common purification techniques include extraction, precipitation, and crystallization. For final high-purity products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method. lcms.czaltabioscience.com In RP-HPLC, the crude peptide is passed through a column containing a non-polar stationary phase (like C18 silica), and elution is performed with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA). lcms.czaltabioscience.com
Once purified, the identity and integrity of the this compound peptide are confirmed using spectroscopic methods.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. altabioscience.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, confirming the presence of the individual amino acid residues and the correct connectivity through the peptide bonds.
Amino Acid Analysis: This technique involves hydrolyzing the peptide back into its constituent amino acids, which are then quantified to confirm the correct amino acid ratio. altabioscience.com
Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for synthesizing peptides in research settings. wikipedia.org The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. bachem.com The key advantage is that excess reagents and byproducts are simply washed away by filtration after each step, dramatically simplifying the process and enabling automation. iris-biotech.de
Resin Selection and Loading Strategies (e.g., Wang, Rink Amide)
The choice of resin is critical as it determines the C-terminal functionality of the final peptide. fluorochem.co.uk For the synthesis of this compound with a free carboxylic acid at the C-terminus, the Wang resin is a common choice. fluorochem.co.ukpeptide.com The first amino acid, Leucine, is attached to the resin via an ester linkage to the resin's hydroxymethyl handle. This linkage is stable to the conditions of peptide chain elongation but is readily cleaved by strong acid (e.g., TFA) at the end of the synthesis to release the peptide acid. iris-biotech.de
Alternatively, if a C-terminal amide (Leu-NH₂) were desired for the peptide, a Rink Amide resin would be used. fluorochem.co.uk This resin features a linker that, upon cleavage with acid, yields a peptide amide, which can enhance biological stability. fluorochem.co.uk Resins pre-loaded with the first amino acid, such as Fmoc-L-Leu-Wang resin, are commercially available and streamline the synthesis process. chemimpex.com
Stepwise Elongation Protocols (e.g., Fmoc, Boc) and Coupling Reagent Optimization
Two main chemical strategies dominate SPPS: Fmoc and Boc. americanpeptidesociety.org Both rely on an orthogonal protection scheme where the temporary Nα-protecting group is removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact. biosynth.comamericanpeptidesociety.org
Fmoc Strategy: The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common approach today due to its use of milder conditions. altabioscience.com The Fmoc group is base-labile and is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comaltabioscience.com The side-chain protecting groups (e.g., tBu for Tyrosine) and the Wang resin linker are acid-labile. The synthesis cycle for Leu-Tyr-Leu using Fmoc chemistry would be:
Start: Begin with Fmoc-Leu attached to Wang resin.
Deprotection: Treat with 20% piperidine/DMF to remove the Fmoc group, liberating the free amine of Leucine.
Coupling: Add the next amino acid, Fmoc-Tyr(tBu)-OH, along with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) to form the Tyr-Leu peptide bond.
Repeat: Repeat the deprotection and coupling steps with Fmoc-Leu-OH.
Final Cleavage: Once the full tripeptide is assembled, treat the resin with a strong acid cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), to simultaneously cleave the peptide from the resin and remove the tBu side-chain protecting group from Tyrosine. altabioscience.com
Boc Strategy: The tert-butyloxycarbonyl (Boc) strategy was developed first and uses stronger acidic conditions. The Boc group is removed with a moderately strong acid like TFA, while the side-chain protecting groups and the resin linker (e.g., on a Merrifield or PAM resin) require a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage. iris-biotech.deslideshare.net While effective, the harshness of the final cleavage step has led to the wider adoption of the milder Fmoc strategy. iris-biotech.de
Interactive Table: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Nα-Deprotection | Base (e.g., 20% Piperidine in DMF) altabioscience.com | Mild Acid (e.g., TFA in DCM) slideshare.net |
| Side Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid labile (e.g., Bzl, cHex) creative-peptides.com |
| Final Cleavage | Strong Acid (e.g., 95% TFA) altabioscience.com | Very Strong Acid (e.g., liquid HF) iris-biotech.de |
| Advantages | Milder overall conditions; compatible with sensitive modifications. altabioscience.com | Can be better for synthesizing "difficult" or aggregation-prone sequences. altabioscience.com |
| Disadvantages | Base-catalyzed side reactions can occur (e.g., diketopiperazine formation). | Repetitive acid treatment can degrade sensitive sequences; use of hazardous HF. iris-biotech.denih.gov |
Coupling Reagent Optimization: In both strategies, the efficiency of the coupling step is crucial for obtaining a high-purity final product. Modern coupling reagents, such as onium salts like HBTU, HATU, and HCTU, are highly efficient and rapid, minimizing side reactions and ensuring complete acylation of the free amine at each step. springernature.com For sterically hindered couplings, stronger reagents or extended reaction times may be necessary to drive the reaction to completion.
Optimization of SPPS for this compound Yield and Purity
Key optimization strategies include:
Choice of Synthesis Method and Resin : While solid-phase synthesis is generally preferred for its simplicity and automation, the choice of resin (e.g., Wang resin) is crucial for improving purity and yield. creative-peptides.com
Coupling Reagents : Employing highly reactive and selective coupling reagents such as HATU, HCTU, or COMU can enhance coupling efficiency and minimize the formation of by-products. creative-peptides.com Additives like HOBt or HOAt can be used to suppress the racemization of amino acids. creative-peptides.com
Reaction Conditions : Fine-tuning reaction parameters is essential. This includes controlling the temperature to balance reaction speed with product purity and adjusting the pH with appropriate buffer solutions to maintain optimal conditions and reduce side reactions. creative-peptides.com The selection of solvents can also improve the solubility of reactants and the reaction rate. creative-peptides.com
Deprotection Steps : Optimizing the deprotection of the Fmoc group is also important. For example, using a solution of 50% piperidine in DMF for a short duration can help reduce side reactions. creative-peptides.com
High-Efficiency SPPS (HE-SPPS) : Modern techniques like HE-SPPS utilize microwave energy to significantly shorten reaction times and reduce solvent waste, allowing for the rapid synthesis of high-purity peptides. interanalyt.ru
The desired purity level is dictated by the peptide's intended application. For instance, high-throughput screening might accept crude peptides (>50-70% purity), whereas other applications require much higher purity. gyrosproteintechnologies.com
Table 2: Key Parameters for SPPS Optimization This table is interactive. Click on the headers to sort.
| Parameter | Optimization Strategy | Rationale | Reference |
|---|---|---|---|
| Coupling Reagent | Use high-efficiency reagents (HATU, HCTU) | Increase coupling speed and efficiency, reduce side products. | creative-peptides.com |
| Additives | Include racemization suppressants (HOBt, HOAt) | Improve stereochemical purity of the final peptide. | creative-peptides.com |
| Temperature | Control reaction temperature | Balance reaction rate against potential side reactions. | creative-peptides.com |
| pH | Select appropriate pH and buffer | Minimize side reactions and maintain optimal enzyme/reagent activity. | creative-peptides.com |
| Solvent | Choose suitable solvents | Improve solubility of reactants and reaction kinetics. | creative-peptides.com |
| Technology | Employ microwave-assisted synthesis (HE-SPPS) | Drastically reduce synthesis time and waste. | interanalyt.ru |
Enzymatic Synthesis of this compound
Enzymatic peptide synthesis offers a green alternative to chemical methods, providing high regio- and stereospecificity under mild reaction conditions with minimal need for protecting groups. ethz.ch
Protease-Mediated Peptide Bond Formation (e.g., Reverse Proteolysis)
Proteases, enzymes that typically hydrolyze peptide bonds, can be used as catalysts for peptide synthesis under specific, kinetically controlled conditions. ethz.ch In this approach, an acyl donor (an amino acid or peptide with a mildly activated C-terminus, like an ester or amide) acylates the active site of a serine or cysteine protease, forming an acyl-enzyme intermediate. ethz.ch This intermediate can then react with a nucleophile. Two nucleophiles, water and the amino group of an acyl acceptor (another amino acid or peptide), compete in this reaction. ethz.ch If the acyl acceptor successfully competes with water, a new peptide bond is formed (aminolysis); otherwise, hydrolysis of the acyl donor occurs. ethz.ch The temporary accumulation of the peptide product is a key feature, as the newly formed bond can also be slowly hydrolyzed by the enzyme once the acyl donor is consumed. ethz.ch
Ligase-Catalyzed Synthesis
Aminoacyl-tRNA synthetases (aaRS), a class of ligases, are responsible for attaching amino acids to their corresponding tRNAs. Leucyl-tRNA synthetase (LRS or LeuRS), for example, specifically catalyzes the formation of L-leucyl-tRNA(Leu). wikipedia.orgnih.gov This enzyme-catalyzed reaction proceeds in two steps within the aminoacylation domain. First, LRS activates leucine with ATP to form a leucyl-adenylate (Leu-AMP) intermediate. nih.gov Subsequently, the activated leucyl moiety is transferred to the tRNA(Leu). nih.gov While their natural function is tRNA aminoacylation, the fundamental catalytic activity of forming an activated amino acid intermediate suggests their potential for peptide bond formation in engineered biocatalytic systems, though this is a more complex and less conventional approach than using proteases.
Reaction Condition Optimization for Biocatalytic Synthesis
The optimization of biocatalytic synthesis is crucial for maximizing product yield and purity. This process involves exploring various reaction parameters to find the most favorable conditions. nih.govrsc.org Unlike conventional "One Factor At a Time" (OFAT) methods, modern approaches like Design of Experiments (DoE) and self-optimization algorithms can be employed for more efficient optimization. prismbiolab.com
Key parameters for optimization include:
Enzyme Selection : The choice of protease or ligase is fundamental, as its specificity and activity will determine the reaction's feasibility and efficiency.
Substrate Concentration : The ratio of acyl donor to acyl acceptor must be optimized to favor aminolysis over hydrolysis.
pH and Buffer : The pH of the reaction medium affects the ionization state of the substrates and the enzyme's active site, profoundly influencing catalytic activity.
Temperature : Temperature controls the reaction rate but must be kept within a range that does not lead to enzyme denaturation.
Solvent System : The presence of organic co-solvents can be used to modulate substrate solubility and suppress water-dependent side reactions like hydrolysis.
Advanced computational tools, including Bayesian optimization and machine learning, are increasingly being used to guide the selection of experimental conditions, reducing the time and cost associated with identifying optimal reaction parameters. nih.govrsc.orgprismbiolab.com
Isotopic Labeling and Fluorescent Tagging of this compound for Research Applications
Labeling peptides with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or fluorescent tags is a critical tool for visualizing and quantifying them in biological systems. researchgate.net These modifications can be introduced either during or after the main synthesis.
Isotopic Labeling : This is typically achieved by incorporating amino acids that have been enriched with stable isotopes during SPPS. These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, making them invaluable as internal standards for quantitative proteomics and metabolic studies.
Fluorescent Tagging : A fluorescent probe can be attached to the peptide to enable its detection and localization in cells or tissues using fluorescence microscopy. mdpi.com Tagging can be achieved by:
Coupling to N-terminus or C-terminus : A fluorescent dye can be coupled to the free N-terminal amine or the C-terminal carboxyl group.
Side-Chain Modification : The side chain of an amino acid can be modified. For instance, a lysine (B10760008) residue could be incorporated into the sequence to provide a primary amine for coupling with an amine-reactive dye.
"Click" Chemistry : Modern methods like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) offer a highly efficient and orthogonal way to attach fluorescent probes. This involves synthesizing the peptide with an amino acid containing an azide (B81097) or alkyne group and then reacting it with a fluorescent dye carrying the complementary functional group. mdpi.com
The choice of label and the labeling strategy depends on the specific research application, ensuring that the modification does not significantly interfere with the peptide's biological activity.
Incorporation of Stable Isotopes (e.g., ¹³C, ¹⁵N) for Mass Spectrometry-Based Tracking
The synthesis of stable isotope-labeled (SIL) peptides is a cornerstone of modern quantitative proteomics and metabolomics. creative-peptides.comjpt.com By replacing specific atoms (like ¹²C with ¹³C or ¹⁴N with ¹⁵N) with their heavier, non-radioactive isotopes, a chemically identical version of the peptide with a distinct mass is created. jpt.com This mass-shifted analog serves as an ideal internal standard for mass spectrometry (MS), enabling precise and accurate quantification of the unlabeled, or "light," peptide in complex biological matrices. creative-peptides.comrhhz.net
The primary method for producing isotopically labeled this compound is through solid-phase peptide synthesis (SPPS). creative-peptides.com During the synthesis process, one or more of the standard amino acid building blocks are replaced with their stable isotope-labeled counterparts. creative-peptides.com For this compound, this would involve using labeled L-Leucine or L-Tyrosine at the desired positions in the sequence. These labeled amino acids are commercially available with high isotopic purity (typically 98-99%), which is crucial because the labeled and unlabeled peptides have identical physicochemical properties and cannot be separated by standard purification techniques like HPLC. innovagen.com
The choice of which amino acid and which isotopes to use depends on the desired mass shift and experimental design. innovagen.com Incorporating isotopes of carbon (¹³C) and nitrogen (¹⁵N) is common. jpt.com For example, using a Leucine molecule where all six carbon atoms are ¹³C and the nitrogen atom is ¹⁵N (L-Leucine-¹³C₆,¹⁵N₁) would introduce a mass shift of +7 Daltons compared to the natural peptide. Multiple labeled amino acids can be incorporated to achieve a larger mass shift, further separating the signal from the natural isotopologues in the mass spectrometer. innovagen.com This method enhances detection sensitivity and allows for multiplexing, where different isotopic labels can distinguish multiple samples in a single experiment. creative-peptides.com
Table 1: Examples of Stable Isotope Incorporation in this compound
| Labeled Amino Acid Precursor | Isotopic Composition | Position of Incorporation | Resulting Mass Shift (Da) |
| L-Leucine | ¹³C₆, ¹⁵N₁ | Leucine¹ or Leucine³ | +7 |
| L-Tyrosine | ¹³C₉, ¹⁵N₁ | Tyrosine² | +10 |
| L-Leucine | ¹³C₆ | Leucine¹ or Leucine³ | +6 |
| L-Tyrosine | ¹⁵N₁ | Tyrosine² | +1 |
This table provides illustrative examples. The exact mass shift depends on the specific labeled precursor used during synthesis.
Site-Specific Covalent Attachment of Fluorescent Probes for Imaging Studies
Fluorescent labeling involves covalently attaching a fluorophore—a molecule that emits light upon excitation—to a peptide. creative-peptides.com This technique transforms the peptide into a probe that can be visualized in real-time using fluorescence microscopy, enabling studies of its localization, trafficking, and interactions within cells. creative-peptides.comproteogenix.science Site-specific labeling is critical as it ensures that the fluorescent signal originates from a defined position on the peptide, preserving its biological activity and allowing for the study of specific domains. proteogenix.science
For this compound, there are three primary sites amenable to covalent modification with fluorescent probes:
N-Terminus: The free amine group (-NH₂) of the N-terminal Leucine is a common target for fluorescent dyes. proteogenix.science Fluorophores containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, readily form stable amide or thiourea (B124793) bonds, respectively, with the N-terminal amine under mild conditions. acs.org
C-Terminus: While less common, the C-terminal carboxylic acid can also be targeted for labeling, typically through carbodiimide-mediated coupling to an amine-containing fluorophore.
Tyrosine Side Chain: The phenol (B47542) group of the Tyrosine residue is a unique and valuable site for specific modification. rsc.org Its electron-rich aromatic ring can be targeted by various chemical reactions, allowing for the attachment of probes without interfering with the peptide backbone's N- or C-termini. rsc.org This approach is particularly useful when the termini are involved in biological interactions.
The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and the excitation/emission wavelengths required to avoid background fluorescence from the biological sample. creative-peptides.com Common fluorophores include Fluorescein (and its derivatives like FAM), Rhodamine, and BODIPY dyes, all of which can be purchased with carboxylic acid moieties for convenient coupling to peptide amines. acs.org The attachment of these probes allows for highly sensitive detection and can be used in a variety of powerful analytical techniques, including Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions. creative-peptides.comnih.gov
Table 2: Potential Strategies for Site-Specific Fluorescent Labeling of this compound
| Fluorescent Probe Class | Reactive Group on Probe | Target Site on Peptide | Resulting Covalent Linkage |
| Fluorescein (e.g., FAM) | NHS-ester | N-terminal Amine (Leucine¹) | Amide |
| Rhodamine (e.g., TRITC) | Isothiocyanate | N-terminal Amine (Leucine¹) | Thiourea |
| BODIPY | Carboxylic Acid (with EDC/NHS) | N-terminal Amine (Leucine¹) | Amide |
| Coumarin | N/A (specialized chemistry) | Tyrosine² Side Chain (Phenol) | Ether or C-C bond |
This table outlines common labeling strategies. The specific reaction conditions must be optimized for each peptide-fluorophore pair.
Molecular Interactions and Biochemical Mechanisms of Leucyl Tyrosyl Leucine
Ligand-Target Interactions and Receptor Binding Specificity of Leucyl-Tyrosyl-Leucine (In Vitro)
The direct interaction of this compound with specific protein receptors or targets is a critical area of investigation. However, specific studies detailing the ligand-target interactions and receptor binding specificity for this particular tripeptide are not extensively documented in publicly available research. The following sections describe the standard methodologies used for such determinations.
Binding Affinity Determinations (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Quantitative analysis of the binding affinity between a ligand like this compound and its target protein is fundamental to understanding its biological function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold standards for these measurements.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. scilit.comnih.gov This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. scilit.com Such thermodynamic data provides a complete picture of the binding forces driving the interaction. nih.gov While ITC is a powerful tool, specific ITC data for the binding of this compound to a particular target is not currently available in the literature.
Surface Plasmon Resonance (SPR) is another widely used technique for studying molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner. SPR provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated. No specific SPR studies characterizing the binding kinetics of this compound have been reported.
Allosteric Modulation by this compound of Protein Function
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. For example, some inhibitors of Leucyl-tRNA synthetase (LeuRS) may bind to allosteric sites, inducing conformational changes that render the active site nonfunctional. patsnap.com There is currently no scientific evidence to suggest that this compound acts as an allosteric modulator for any specific protein target.
Enzymatic Substrate or Inhibitor Kinetics of this compound
The susceptibility of this compound to enzymatic action, particularly by proteases, is a key aspect of its biochemical profile. Its structure suggests it would be a substrate for certain peptidases.
Interaction with Peptidases and Proteases (e.g., Aminopeptidases, Carboxypeptidases)
Peptidases are enzymes that hydrolyze peptide bonds. Their action on this compound would depend on the enzyme's specificity.
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Leucine (B10760876) aminopeptidases (LAPs) are metallopeptidases that specifically catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. medchemexpress.cn Given that this compound possesses an N-terminal leucine, it is a predicted substrate for LAPs. The hydrolysis would release leucine and the dipeptide tyrosyl-leucine. LAPs are known to have broad specificity beyond just leucine-containing substrates. medchemexpress.cn
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus of peptides. Carboxypeptidase A, for instance, shows a preference for cleaving C-terminal amino acids with bulky aromatic or branched aliphatic side chains. The C-terminal leucine of this compound fits this preference. Studies on cholyl-amino acid conjugates have shown that bovine carboxypeptidase A efficiently hydrolyzes conjugates of neutral L-α-amino acids, including cholyl-L-leucine and cholyl-L-tyrosine. nih.gov This suggests that carboxypeptidase A would likely hydrolyze the C-terminal leucine from this compound, releasing leucine and the dipeptide leucyl-tyrosine.
| Enzyme Class | Predicted Action | Cleavage Site | Resulting Products |
|---|---|---|---|
| Leucine Aminopeptidase | Hydrolysis of N-terminal Leucine | Between Leucine¹ and Tyrosine² | Leucine + Tyrosyl-leucine |
| Carboxypeptidase A | Hydrolysis of C-terminal Leucine | Between Tyrosine² and Leucine³ | Leucyl-tyrosine + Leucine |
Modulation of Non-Proteolytic Enzyme Activities
Beyond being a substrate for proteases, peptides can sometimes modulate the activity of other types of enzymes. A key non-proteolytic enzyme related to one of the constituent amino acids is Leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis, as it attaches leucine to its corresponding tRNA. patsnap.com LeuRS also functions as a cellular sensor for leucine, playing a role in signaling pathways like mTORC1. nih.gov While inhibitors targeting LeuRS are being developed as potential antimicrobial and anticancer agents, there is no research indicating that the tripeptide this compound modulates the activity of LeuRS or other non-proteolytic enzymes. patsnap.comnih.gov
Interaction of this compound with Membrane Systems and Lipid Bilayers
The interaction of peptides with cell membranes is crucial for their biological activity and transport. While direct studies on this compound are absent, the physicochemical properties of its constituent amino acids allow for predictions about its behavior at a membrane interface.
The tripeptide is composed of two hydrophobic leucine residues and one amphipathic tyrosine residue. The hydrophobic nature of leucine residues suggests they would favor partitioning into the nonpolar, acyl chain region of a lipid bilayer. frontiersin.org Studies on other leucine-rich peptides have demonstrated their ability to interact with and disrupt lipid bilayers. nih.govnih.gov
The tyrosine residue, with its hydroxyl group, can engage in hydrogen bonding. Research on the peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) suggests that its tyrosine side chain is likely located at the water-abundant region of the membrane-water interface rather than being deeply embedded in the hydrophobic core. nih.gov This positioning allows the phenolic hydroxyl group to interact with bulk water or lipid headgroups. nih.gov
Metal Ion Coordination and Chelation Properties of this compound
While direct experimental studies on the metal ion coordination and chelation properties of the specific tripeptide this compound are not extensively documented in publicly available research, its potential to interact with metal ions can be inferred from the known coordination chemistry of its constituent amino acids and the peptide backbone. The primary sites for metal ion interaction within this tripeptide would be the tyrosine side chain and the oxygen and nitrogen atoms of the peptide bonds and terminal groups.
The peptide backbone itself offers several potential coordination sites for metal ions. The carbonyl oxygen atoms of the peptide bonds possess lone pairs of electrons and can act as Lewis bases to coordinate with metal cations. Similarly, the nitrogen atoms of the peptide bonds can be deprotonated under certain conditions to form stable chelate rings with metal ions, a common feature in the coordination chemistry of peptides. The terminal amino and carboxyl groups also provide potential binding sites.
The most significant contribution to metal ion coordination in this compound is expected to come from the tyrosine residue. The phenolic hydroxyl group (-OH) of the tyrosine side chain can be deprotonated to form a phenolate (B1203915) anion, which is a potent ligand for a variety of metal ions. Research has shown that tyrosine residues in peptides can be involved in the binding of iron (III) ions, where the interaction is mediated by the phenolic oxygen. Studies on other tyrosine-containing peptides have demonstrated their ability to form complexes with copper (II) as well.
The table below summarizes the potential metal ion interactions with tyrosine-containing peptides, which can be extrapolated to this compound.
| Metal Ion | Potential Interacting Residue/Group | Type of Interaction |
| Iron (III) | Tyrosine (phenolic oxygen) | Coordination |
| Copper (II) | Tyrosine, Peptide Backbone | Chelation |
| Zinc (II) | Peptide Backbone | Coordination |
| Calcium (II) | Peptide Backbone (carbonyl oxygen) | Electrostatic Interaction |
It is important to note that the stability and stoichiometry of any potential metal complexes with this compound would be highly dependent on factors such as pH, the specific metal ion involved, and the solvent environment.
Non-Covalent Interactions of this compound with Other Biomolecules (e.g., Proteins, Nucleic Acids, Carbohydrates)
The non-covalent interactions of this compound with other biomolecules are dictated by the chemical properties of its amino acid side chains and its peptide backbone. These interactions are fundamental to its potential biological activity and its ability to recognize and bind to specific molecular targets.
Hydrophobic Interactions: The two leucine residues in the tripeptide provide significant hydrophobicity. The isobutyl side chains of leucine are nonpolar and tend to avoid contact with water. In an aqueous environment, these hydrophobic side chains can interact favorably with other nonpolar groups, such as the hydrophobic cores of proteins or the lipid bilayers of cell membranes. This type of interaction is a primary driving force for protein folding and the binding of small molecules to protein receptors.
π-Stacking and Aromatic Interactions: The tyrosine residue contains an aromatic phenol (B47542) ring, which can participate in π-stacking interactions. This occurs when the electron-rich π-orbitals of the tyrosine ring overlap with the π-orbitals of another aromatic system. Such interactions are common with the side chains of other aromatic amino acids like phenylalanine, tryptophan, and histidine within proteins. Furthermore, the tyrosine ring can stack with the aromatic bases of nucleic acids, potentially contributing to peptide-DNA or peptide-RNA recognition.
Hydrogen Bonding: The peptide backbone of this compound contains hydrogen bond donors (N-H groups) and acceptors (C=O groups), which can form hydrogen bonds with a wide range of functional groups on other biomolecules. The phenolic hydroxyl group of the tyrosine side chain is also a potent hydrogen bond donor and acceptor. These hydrogen bonds are crucial for stabilizing the secondary structures of proteins and for the specific recognition between molecules.
Interactions with Specific Biomolecules:
Proteins: this compound can interact with proteins through a combination of the non-covalent forces described above. The leucine residues may fit into hydrophobic pockets on a protein's surface, while the tyrosine residue could engage in π-stacking with aromatic residues or form hydrogen bonds with polar side chains or the protein backbone. There is evidence for helix-stabilizing interactions between tyrosine and leucine when they are appropriately spaced within a peptide sequence.
Nucleic Acids: The primary mode of interaction with nucleic acids would likely involve the tyrosine residue. Its aromatic ring can intercalate between or stack with the nucleotide bases of DNA or RNA. The peptide backbone could also form hydrogen bonds with the phosphate (B84403) backbone or the edges of the bases.
Carbohydrates: Interactions with carbohydrates could be mediated by the tyrosine residue through carbohydrate-π stacking, where the hydroxyl groups of the sugar ring interact with the aromatic face of the tyrosine. Hydrogen bonding between the peptide's functional groups and the numerous hydroxyl groups of carbohydrates would also play a significant role.
The following tables summarize the potential non-covalent interactions for the key amino acid residues in this compound.
Table of Potential Non-Covalent Interactions for Leucine:
| Type of Interaction | Interacting Group on Leucine | Potential Interacting Biomolecule/Group |
|---|
Table of Potential Non-Covalent Interactions for Tyrosine:
| Type of Interaction | Interacting Group on Tyrosine | Potential Interacting Biomolecule/Group |
|---|---|---|
| π-π Stacking | Aromatic ring | Aromatic amino acids (e.g., Phe, Trp, His) in proteins, nucleotide bases in DNA/RNA |
| Hydrogen Bonding | Phenolic hydroxyl group | Polar amino acid side chains, peptide backbone of proteins, phosphate groups and bases of nucleic acids, hydroxyl groups of carbohydrates |
Cellular and Subcellular Biological Activities of Leucyl Tyrosyl Leucine in Vitro Studies
Modulation of Intracellular Signaling Pathways by Leucyl-tyrosyl-leucine
The ability of a compound to influence intracellular signaling is a key determinant of its physiological impact. While direct evidence for this compound is lacking, the role of leucine (B10760876) in modulating critical signaling cascades is well-established.
Regulation of Kinase Cascades (e.g., mTORC1 Pathway)
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of the mTORC1 signaling pathway. efdeportes.com This activation is mediated by an "inside-out" signaling mechanism that originates from the lysosome.
Central to this process is the role of Leucyl-tRNA synthetase (LRS), which acts as an intracellular leucine sensor. nih.gov In the presence of leucine, LRS associates with the Rag GTPases, specifically RagD, at the lysosomal surface. nih.govnih.gov This interaction promotes the GTP loading of RagA/B, leading to the recruitment and activation of mTORC1 at the lysosome. The activation of mTORC1 subsequently leads to the phosphorylation and activation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1), which are critical for protein synthesis. efdeportes.com
| Key Proteins in Leucine-mediated mTORC1 Activation | Function |
| Leucyl-tRNA synthetase (LRS) | Intracellular leucine sensor. nih.gov |
| Rag GTPases (RagA/B, RagC/D) | Mediate the translocation of mTORC1 to the lysosome. |
| mTORC1 | A serine/threonine kinase that regulates cell growth and metabolism. |
| S6 Kinase (S6K) | A downstream effector of mTORC1 that promotes protein synthesis. |
| 4E-BP1 | A downstream effector of mTORC1 that, when phosphorylated, releases its inhibition on the translation initiation factor eIF4E. |
Alteration of Second Messenger Systems
Currently, there is no direct scientific evidence available from in vitro studies detailing the specific effects of this compound on the alteration of second messenger systems.
Impact of this compound on Gene Expression and Transcriptional Regulation
While specific studies on this compound are not available, research on leucine has shown that it can influence the expression of genes involved in energy and lipid metabolism. nih.gov For instance, supplementation with leucine has been observed to increase the expression of such genes in skeletal muscle, liver, and adipose tissue. nih.gov However, the direct transcriptional regulatory mechanisms of this compound remain to be elucidated.
Effects of this compound on Protein Synthesis and Post-Translational Modifications
The stimulatory effect of leucine on muscle protein synthesis is one of its most well-characterized biological functions. efdeportes.comnih.gov In vitro studies using rat skeletal muscles have demonstrated that the addition of leucine to the incubation media stimulates protein synthesis, particularly under catabolic conditions. nih.gov This effect is primarily mediated through the activation of the mTORC1 pathway, which, as previously mentioned, enhances the translation of mRNA into protein. efdeportes.com A study on C2C12 myotubes showed that tyrosine can enhance leucine-induced muscle protein synthesis. researchgate.net
Regarding post-translational modifications, the activation of mTORC1 by leucine leads to the phosphorylation of S6K1 and 4E-BP1. efdeportes.com The phosphorylation of these proteins is a critical post-translational modification that initiates a cascade of events leading to increased protein synthesis. There is also evidence that leucine metabolism to acetyl-CoA can lead to the acetylation of Raptor, a component of the mTORC1 complex, which positively regulates its activity. elsevierpure.com
| Effect of Leucine on Protein Synthesis | Experimental Model | Key Findings |
| Stimulation of protein synthesis | Isolated rat soleus and extensor digitorum longus muscles | 0.5 mM leucine stimulated protein synthesis in muscles from starved or protein-deprived rats. nih.gov |
| Enhancement of myotube hypertrophy | C2C12 myotubes | Tyrosine was found to enhance leucine-induced muscle protein synthesis and myotube hypertrophy. researchgate.net |
Influence of this compound on Cellular Homeostasis and Stress Responses
The specific influence of this compound on cellular homeostasis and stress responses has not been detailed in the available scientific literature. Leucine, however, plays a role in metabolic homeostasis by influencing glucose and lipid metabolism. frontiersin.org
Regulation of Specific Cellular Processes by this compound
There is a lack of specific in vitro research on the regulation of distinct cellular processes by the tripeptide this compound. The broader effects of leucine include the regulation of cell growth, proliferation, and autophagy through the mTORC1 pathway. nih.gov
Cell Proliferation and Differentiation
There is no available scientific literature that specifically investigates the effects of the tripeptide this compound on the processes of cell proliferation or differentiation in vitro.
Apoptosis and Necrosis Mechanisms
No published in vitro studies were found that examine the role of this compound in inducing or inhibiting apoptosis or necrosis.
Vesicular Trafficking and Organelle Function
There is no available research detailing the effects of the tripeptide this compound on vesicular trafficking or the function of cellular organelles in vitro.
Physiological Roles and Biological Impact of Leucyl Tyrosyl Leucine Pre Clinical in Vivo Models
Metabolic Regulation by Leucyl-Tyrosyl-Leucine in Animal Models
Extensive searches of scientific databases did not yield specific studies investigating the role of the tripeptide this compound in metabolic regulation within animal models. Research on metabolic effects in this context has predominantly focused on the individual amino acid, Leucine (B10760876), rather than this specific tripeptide sequence.
Glucose and Lipid Metabolism Studies
There are no available preclinical in vivo studies that specifically document the effects of this compound on glucose and lipid metabolism. Consequently, no detailed research findings or data tables on its impact on these metabolic pathways can be provided.
Neurobiological Effects of this compound in Model Organisms
No dedicated preclinical research on the neurobiological effects of the tripeptide this compound in model organisms was identified. While related dipeptides such as Tyrosyl-Leucine have been studied for their neurological impact, this research does not extend to the specific this compound sequence.
Modulation of Neurotransmitter Release and Receptor Activity
There is no published evidence from in vivo studies to suggest that this compound modulates neurotransmitter release or receptor activity. The mechanisms of action for this specific peptide in the central nervous system have not been characterized.
Impact on Neural Circuit Activity and Hippocampal Neurogenesis
Preclinical data specifically assessing the impact of this compound on neural circuit activity or the process of hippocampal neurogenesis is not available in the current body of scientific literature.
Immunomodulatory Properties of this compound in Pre-clinical Systems
A thorough review of scientific literature found no preclinical studies focused on the immunomodulatory properties of this compound. The potential for this specific tripeptide to influence immune responses has not been investigated in in vivo systems.
Due to the absence of specific research data for this compound in the outlined areas, no data tables can be generated.
Cytokine Production and Inflammatory Responses
There is no available data from pre-clinical in vivo models investigating the effect of this compound on the production of cytokines or its role in inflammatory processes.
Immune Cell Function and Activation
Scientific literature lacks any studies on the impact of this compound on the function and activation of immune cells in animal models.
Cardiovascular System Modulation by this compound in Animal Studies
No research has been published detailing any modulatory effects of this compound on the cardiovascular system in animal studies.
Gastrointestinal Tract Physiology and this compound Interactions in Pre-clinical Models
There is a complete absence of pre-clinical research on the interactions between this compound and the physiology of the gastrointestinal tract.
Structure Activity Relationship Sar and Conformational Analysis of Leucyl Tyrosyl Leucine
Conformational Preferences and Dynamics of Leucyl-Tyrosyl-Leucine
The three-dimensional structure of this compound (Leu-Tyr-Leu) is critical to its biological function. The conformational landscape of this tripeptide is determined by the rotational freedom around the peptide bonds and the side-chain orientations of the constituent amino acids. Understanding these preferences is key to elucidating its structure-activity relationship.
Experimental Determination (e.g., Circular Dichroism, Solution-State NMR)
Experimental techniques provide valuable insights into the conformational behavior of peptides in different environments.
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. For a short, flexible peptide like this compound, the CD spectrum would likely indicate a predominantly random coil conformation in aqueous solution. However, environmental factors such as solvent polarity and the presence of binding partners can induce more ordered structures. nih.gov The aromatic side chain of tyrosine can also contribute to the CD spectrum in the near-UV region, providing information about its local environment. nih.gov A general spectroscopic method has been described that could be applied to validate the amino acid sequence in peptides, including tripeptides, through complexation with Cu(II) ions and detection by circular dichroism in the visible range. nih.gov
A crystallographic study of the related tripeptide L-leucyl-L-leucyl-L-leucine revealed a twisted beta-sheet conformation in the solid state. nih.gov This finding suggests that under certain conditions, such as crystallization or binding to a receptor, this compound might also adopt a more defined, non-random structure.
Computational Modeling of this compound Conformations
In the absence of extensive experimental data, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to explore the conformational space of peptides like this compound. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of this compound in a simulated physiological environment. nih.gov By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, MD can track the conformational changes over time. Such simulations could reveal the preferred backbone dihedral angles (phi and psi) and the rotameric states of the leucine (B10760876) and tyrosine side chains. It is anticipated that in an aqueous solution, the peptide would exhibit significant flexibility, sampling a wide range of conformations. The hydrophobic leucine side chains and the amphiphilic tyrosine side chain would likely play a crucial role in any conformational preferences through intramolecular interactions.
Conformational Analysis: Tripeptides can be broadly classified into rigid, non-rigid, and intermediate categories based on their structural fluctuations. nih.gov Given the presence of bulky and flexible side chains, this compound would likely fall into the intermediate or non-rigid category, indicating a dynamic conformational equilibrium. nih.gov
Side Chain Contributions to this compound Activity
The side chains of the amino acid residues are the primary determinants of a peptide's specific interactions with its biological targets.
Leucine Residue Analogues and Their Functional Consequences
The two leucine residues in this compound contribute significantly to the peptide's hydrophobicity. Modifications to these residues can have profound effects on activity.
γ-Methyl-L-leucine: The synthesis of analogues like γ-methyl-L-leucine (neopentylglycine) provides a tool for quantitative structure-activity relationship (SAR) studies. researchgate.net Incorporating such a sterically hindered, highly lipophilic amino acid in place of leucine would probe the spatial and hydrophobic requirements of the peptide's binding site.
| Leucine Analogue | Potential Structural Impact | Hypothesized Functional Consequence |
|---|---|---|
| γ-Methyl-L-leucine | Increased steric bulk and hydrophobicity. | May enhance binding through increased hydrophobic interactions or decrease activity due to steric hindrance. |
| Cyclohexylalanine | Increased hydrophobicity and conformational rigidity. | Could lock the side chain into a favorable conformation, potentially increasing binding affinity. |
| Norleucine | Maintains hydrophobicity with a linear side chain. | Can help to determine the importance of the branched nature of the leucine side chain for activity. |
Tyrosine Residue Analogues and Their Functional Consequences
The tyrosine residue, with its phenolic side chain, can participate in a variety of interactions, including hydrogen bonding and aromatic stacking.
Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group of tyrosine is a key site for modification. Its conversion to a sulfated tyrosine, for example, is a known post-translational modification that can mediate protein-protein interactions. nih.gov The functional consequences of such modifications on this compound would depend on the nature of its biological target.
Ring Modifications: Modifications to the aromatic ring of tyrosine, such as nitration, can also influence its electronic properties and interaction potential. nih.gov
| Tyrosine Analogue | Potential Structural Impact | Hypothesized Functional Consequence |
|---|---|---|
| O-Sulfated Tyrosine | Introduces a negative charge and increases hydrophilicity. | Could enhance interactions with positively charged binding partners or alter solubility and bioavailability. |
| 3-Nitrotyrosine | Adds a bulky, electron-withdrawing group to the aromatic ring. | May alter hydrogen bonding capacity and aromatic interactions, potentially modulating binding affinity. |
| Phenylalanine | Removes the hydroxyl group, reducing polarity. | Would eliminate hydrogen bonding capability, helping to determine the importance of the hydroxyl group for activity. |
Peptide Bond Modifications and Their Impact on this compound Activity
The peptide bonds of this compound are susceptible to enzymatic degradation. Modifying these bonds can enhance the peptide's stability and bioavailability.
Peptide Bond Isosteres: Replacing the amide bond with an isostere can mimic the geometry of the original bond while altering its chemical properties. nih.gov For example, a thioamide bond (C=S instead of C=O) can change the hydrogen bonding capabilities and electronic character of the backbone. An alkene isostere would remove the hydrogen bonding capacity of the amide bond, which could significantly impact the peptide's conformation and interactions. nih.gov
| Modification | Description | Potential Impact on Activity |
|---|---|---|
| Thioamide Bond | Replacement of the carbonyl oxygen with sulfur. | Alters hydrogen bonding properties and can increase resistance to proteolysis. May affect local conformation. |
| Alkene Isostere | Replacement of the amide bond with a C=C double bond. | Removes hydrogen bonding capability, introduces conformational constraints, and increases metabolic stability. |
| Reduced Amide Bond (Pseudopeptide) | The carbonyl group is reduced to a methylene (B1212753) group (CH2). | Increases flexibility and resistance to enzymatic cleavage. Alters the electrostatic potential of the backbone. |
N-Terminal and C-Terminal Derivatizations of this compound and Their Functional Consequences
The chemical modification of the terminal ends of peptides, known as N-terminal and C-terminal derivatization, is a critical strategy for modulating their physicochemical properties and biological activity. While specific studies on this compound are limited, the principles derived from research on analogous peptides, such as enkephalins, provide valuable insights into the potential functional consequences of such modifications.
N-Terminal Modifications:
Modifications at the N-terminal leucine residue of this compound can significantly impact its bioactivity. Common derivatizations include acetylation, methylation, and the addition of various chemical moieties. For instance, in the context of opioid peptides like enkephalins, which share a tyrosine residue at the N-terminus followed by other amino acids, N-terminal modifications have been shown to alter receptor selectivity and potency. The addition of a D-leucine residue at the second position of a brevinin-1 (B586460) analogue, B1OS, resulted in a significant enhancement of its antibacterial and anticancer activities. nih.govnih.gov Specifically, the modified peptides, B1OS-L and B1OS-D-L, were approximately ten times more potent than the parent peptide. nih.govnih.gov This suggests that modifications near the N-terminus can drastically influence the peptide's therapeutic potential. nih.govnih.gov
C-Terminal Modifications:
The C-terminal leucine of this compound possesses a carboxylic acid group that is a prime site for modification. Common C-terminal derivatizations include amidation, esterification, and reduction to an alcohol. C-terminal amidation is a particularly prevalent modification in naturally occurring peptides and is known to enhance stability by protecting the peptide from carboxypeptidase-mediated degradation. This modification can also influence receptor binding and biological activity. While direct evidence for this compound is not available, studies on other peptides have demonstrated that C-terminal amidation can lead to increased potency and prolonged duration of action.
The functional outcomes of these derivatizations are summarized in the table below, drawing parallels from related peptide research.
| Modification Type | Position | Potential Functional Consequences | Rationale/Analogous Findings |
| Acetylation | N-Terminal | Increased stability against aminopeptidases, altered receptor interaction. | Common strategy to protect peptides from enzymatic degradation. |
| D-Amino Acid Substitution | N-Terminal (Position 2) | Enhanced potency and altered activity spectrum (e.g., antibacterial, anticancer). nih.govnih.gov | Observed in brevinin-1 analogues where D-leucine addition increased bioactivity tenfold. nih.govnih.gov |
| Amidation | C-Terminal | Increased stability against carboxypeptidases, enhanced receptor affinity and biological potency. | A frequent modification in bioactive peptides to prevent degradation and improve function. |
| Esterification | C-Terminal | Increased lipophilicity, potential for prodrug design. | Can alter pharmacokinetic properties and cell membrane permeability. |
It is important to note that the precise functional consequences of N-terminal and C-terminal derivatizations of this compound would need to be empirically determined through synthesis and biological testing of the specific derivatives.
Design and Synthesis of this compound Mimetics and Analogues for Enhanced Activity or Stability
The design and synthesis of peptidomimetics and analogues are advanced strategies in medicinal chemistry aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. For this compound, the goal of creating mimetics and analogues would be to enhance its intrinsic biological activity, improve its stability towards enzymatic degradation, and optimize its pharmacokinetic profile.
Design Strategies:
The design of mimetics and analogues of this compound can be approached through several established principles:
Substitution with Non-natural Amino Acids: Replacing one or more of the natural L-amino acids with their D-isomers or other non-proteinogenic amino acids can confer resistance to proteolysis. For example, the substitution of Glycine at position 2 in enkephalins with D-amino acids generally leads to enhanced activity. ias.ac.in This suggests that a similar modification in a hypothetical this compound analogue could yield favorable results.
Backbone Modifications: Altering the peptide backbone, for instance, by introducing pseudopeptide bonds (e.g., reduced amide bonds, aza-peptides), can prevent recognition by peptidases while potentially retaining the crucial side-chain orientations for biological activity.
Cyclization: Constraining the peptide's conformation through cyclization (head-to-tail, side-chain to side-chain, or backbone to side-chain) can lead to increased receptor affinity and stability.
Scaffold-Based Mimetics: Designing non-peptidic scaffolds that present the key pharmacophoric groups (the side chains of Leucine and Tyrosine) in the correct spatial orientation can lead to potent and stable mimetics.
Synthesis of Analogues:
The synthesis of this compound analogues typically employs solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide libraries with systematic modifications. Both conventional chloromethylated copolystyrene-2% divinylbenzene (B73037) resin and p-alkoxybenzyl alcohol resin have been utilized for the synthesis of enkephalin analogues, with the latter often providing better yields. ias.ac.in The use of 9-fluorenylmethyloxycarbonyl (Fmoc) amino acid active esters in the presence of 1-hydroxybenzotriazole (B26582) is a common and effective coupling strategy. ias.ac.in
Research on the dipeptide Tyrosyl-leucine (Tyr-Leu) has shown that it exhibits antidepressant-like activity. kyoto-u.ac.jp Furthermore, other dipeptides with an aromatic amino acid followed by leucine, such as Phe-Leu and Trp-Leu, also displayed similar activities, suggesting the importance of this structural motif. kyoto-u.ac.jp This provides a rationale for designing this compound analogues that maintain or enhance this activity.
The following table outlines potential design and synthesis strategies for creating this compound mimetics and analogues with improved properties.
| Design Strategy | Specific Modification Example | Desired Outcome | Synthetic Approach |
| D-Amino Acid Substitution | Replacement of L-Leucine or L-Tyrosine with their D-counterparts. | Enhanced stability against proteases. | Solid-Phase Peptide Synthesis (SPPS) using D-amino acid building blocks. |
| Backbone Modification | Introduction of a reduced amide bond between two residues. | Increased enzymatic stability. | Reductive amination of a resin-bound amino aldehyde. |
| Side Chain Modification | Substitution of Leucine with Norleucine (Nle). | Altered hydrophobicity and potentially enhanced activity. ias.ac.in | SPPS using Fmoc-Nle-OH. |
| Aromatic Ring Modification | Substitution of Tyrosine with p-hydroxyphenylglycine. | Probing the importance of the tyrosine side chain length for activity. ias.ac.in | SPPS using the corresponding non-natural amino acid. |
The development of this compound mimetics and analogues holds promise for creating novel therapeutic agents with enhanced efficacy and stability. The synthesis and subsequent biological evaluation of these modified compounds are essential steps in realizing their therapeutic potential.
Analytical Methodologies for Leucyl Tyrosyl Leucine Detection, Quantification, and Purification
Chromatographic Separation Techniques for Leucyl-Tyrosyl-Leucine
Chromatography is a cornerstone for the isolation and purification of this compound from complex mixtures. The choice of technique depends on the sample matrix, the required purity, and the analytical scale.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides like this compound. The separation is typically achieved using reversed-phase columns, such as a C18 column. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (containing an ion-pairing agent like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile. nih.gov
Detection of this compound is readily accomplished using UV spectrophotometry, owing to the presence of the tyrosine residue, which contains a chromophore that absorbs UV light, typically around 280 nm. nih.govnih.gov For more sensitive and selective detection, HPLC systems can be coupled with mass spectrometry. Fluorescence detection can also be employed after derivatization with a fluorogenic reagent.
A typical HPLC setup for the analysis of this compound would involve:
Click to view HPLC Parameters
| Parameter | Typical Value |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) is less commonly used for the analysis of intact peptides due to their low volatility and thermal instability. americanpeptidesociety.org To make this compound amenable to GC analysis, a derivatization step is necessary to increase its volatility. americanpeptidesociety.orgnih.gov This typically involves the conversion of the polar functional groups (amine, carboxyl, and hydroxyl groups) into less polar, more volatile derivatives. libretexts.org
Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. americanpeptidesociety.orglibretexts.org For example, the peptide can be esterified and then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov Following derivatization, the volatile peptide derivative can be separated on a GC column and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS). americanpeptidesociety.orgnih.gov
Capillary Electrophoresis (CE) offers a high-resolution separation technique for peptides like this compound based on their charge-to-mass ratio. nih.gov In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. mdpi.com When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to separation. nih.gov
The presence of ionizable groups in this compound (the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine) allows for its effective separation by CE. The technique is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov For enhancing the separation of similar peptides or enantiomeric forms, chiral selectors like cyclodextrins can be added to the background electrolyte. nih.gov
Mass Spectrometry (MS) Applications for this compound
Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound, providing high sensitivity and specificity.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of peptides. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. mdpi.com The resulting fragment ions are then analyzed to determine the amino acid sequence.
The fragmentation of peptides primarily yields b- and y-ions. uci.edu The b-ions are N-terminal fragments, while the y-ions are C-terminal fragments. By analyzing the mass differences between the successive b- or y-ions in the spectrum, the amino acid sequence can be deduced. For this compound, characteristic fragment ions corresponding to the cleavage of the Leu-Tyr and Tyr-Leu peptide bonds would be observed. researchgate.net Analysis of an isomeric peptide, Leu-Leu-Tyr, has shown the presence of multiple backbone fragment ions. researchgate.net
Click to view Predicted MS/MS Fragmentation Ions for [this compound+H]⁺
| Ion Type | Sequence | Calculated m/z |
| b₁ | Leu | 114.09 |
| b₂ | Leu-Tyr | 277.15 |
| y₁ | Leu | 132.10 |
| y₂ | Tyr-Leu | 295.16 |
| a₁ | Leu (-CO) | 86.09 |
| a₂ | Leu-Tyr (-CO) | 249.16 |
Note: This table is predictive and based on standard peptide fragmentation patterns. The fragmentation data is adapted from studies on the isomeric peptide Leu-Leu-Tyr to provide insight into the expected fragmentation of this compound.
The quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comresearchgate.netthermofisher.com This approach combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
A typical quantitative workflow involves protein precipitation from the biological sample, often using a solvent like methanol (B129727) or acetonitrile, to remove larger proteins. mdpi.com The supernatant, containing the peptide of interest, is then analyzed by LC-MS/MS. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the [M+H]⁺ of this compound) is selected and a specific product ion (a characteristic fragment ion) is monitored. This provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at low concentrations. restek.com To correct for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard of this compound is often used. researchgate.net
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of peptides like this compound, offering exceptional mass accuracy and resolution. sannova.netnih.gov This capability allows for the precise determination of a peptide's elemental composition, facilitating its unambiguous identification. uci.eduamericanpharmaceuticalreview.com Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can distinguish between molecules with very similar nominal masses, which is crucial in complex biological samples where numerous peptides may be present. sannova.net
The high mass accuracy of HRMS, typically within 5 parts per million (ppm), enables the confident assignment of a molecular formula to an observed mass. americanpharmaceuticalreview.com For this compound, HRMS can confirm its elemental composition of C₂₁H₃₃N₃O₅. This level of precision is vital for differentiating the target peptide from other isobaric or near-isobaric species. sciex.com Furthermore, the high resolution of these instruments allows for the separation of isotopic peaks, providing additional confirmation of the peptide's identity. nih.gov When coupled with liquid chromatography (LC), LC-HRMS provides a powerful platform for both the quantification and identification of peptides in complex mixtures. nih.gov
Table 1: Key Characteristics of HRMS for this compound Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| High Mass Accuracy | Measurement of mass-to-charge ratio with minimal deviation from the theoretical value (typically < 5 ppm). americanpharmaceuticalreview.com | Enables confident determination of the elemental formula (C₂₁H₃₃N₃O₅) and differentiation from other compounds with the same nominal mass. |
| High Resolution | Ability to distinguish between ions with very small differences in mass-to-charge ratio. uci.edu | Resolves the target peptide signal from interfering ions in complex biological samples and clearly defines its isotopic pattern. |
| Sensitivity | HRMS instruments like the Orbitrap are effectively more sensitive for complex targets like peptides compared to triple quadrupole MS when multiple fragments are analyzed. sannova.net | Allows for the detection and quantification of low-abundance this compound in biological specimens. |
| Structural Confirmation | When combined with fragmentation techniques (MS/MS), HRMS provides data for sequencing the amino acids. nih.gov | Confirms the Leucine-Tyrosine-Leucine sequence and helps identify any potential modifications. |
Spectroscopic Methods for this compound Characterizationmedchemexpress.cn
Spectroscopic techniques are fundamental for elucidating the detailed three-dimensional structure and functional group composition of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides at an atomic level. chemrxiv.org Through various 1D and 2D NMR experiments, it is possible to assign specific resonances to each atom within the this compound molecule, confirming the amino acid sequence and providing insights into its conformation. chemrxiv.orgsemanticscholar.org
Key NMR experiments for peptide analysis include:
¹H NMR: The 1D proton NMR spectrum provides initial information on the types of protons present. For this compound, distinct regions of the spectrum would correspond to the aromatic protons of tyrosine, the amide protons of the peptide backbone, and the aliphatic protons of the leucine (B10760876) and tyrosine side chains. chemrxiv.org
TOCSY (Total Correlation Spectroscopy): This 2D experiment is used to identify the complete spin systems of individual amino acid residues. For instance, it can correlate the amide proton of a leucine residue with the alpha, beta, gamma, and delta protons within its side chain. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's three-dimensional structure and the sequence of residues. chemrxiv.org
The chemical shifts of the amide protons are also sensitive to their environment, indicating their involvement in hydrogen bonding, which can reveal secondary structural elements. chemrxiv.org
Table 2: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides
| Proton Type | Leucine (Leu) | Tyrosine (Tyr) | General Peptide Backbone |
|---|---|---|---|
| Amide (NH) | ~8.0-8.5 ppm | ~8.0-8.5 ppm | ~7.5-9.0 ppm |
| Alpha (α-CH) | ~4.1-4.4 ppm | ~4.3-4.6 ppm | ~3.5-4.8 ppm |
| Beta (β-CH₂) | ~1.5-1.8 ppm | ~2.9-3.2 ppm | N/A |
| Side Chain (aromatic) | N/A | ~6.7-7.2 ppm | N/A |
| Side Chain (aliphatic) | ~0.8-1.7 ppm | N/A | N/A |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and secondary structure of peptides. researchgate.netspringernature.com These methods probe the vibrational modes of molecules, offering a fingerprint of the peptide's chemical bonds. researchgate.net
Key vibrational bands for this compound include:
Amide I Band (1600-1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's secondary structure. researchgate.net Its position in the spectrum can help distinguish between different conformations.
Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H bending and C-N stretching modes. researchgate.net
Side Chain Vibrations: The aromatic ring of the tyrosine residue gives rise to characteristic bands in both IR and Raman spectra. Similarly, the C-H bending and stretching vibrations of the leucine side chains can be observed. researchgate.netscielo.br
Raman spectroscopy is particularly advantageous for studying biological samples in aqueous solutions because water is a weak Raman scatterer. nih.gov
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Functional Group |
|---|---|---|---|
| Amide A (N-H stretch) | ~3280-3300 | IR, Raman (weak) | Peptide Bond |
| C-H Stretch (aliphatic) | ~2850-3000 | IR, Raman | Leucine Side Chains |
| C-H Stretch (aromatic) | ~3000-3100 | IR, Raman | Tyrosine Side Chain |
| Amide I (C=O stretch) | ~1630-1700 | IR (strong), Raman | Peptide Bond |
| Amide II (N-H bend, C-N stretch) | ~1510-1580 | IR (strong), Raman | Peptide Bond |
| Aromatic Ring Stretch | ~1600 | IR, Raman | Tyrosine Side Chain |
Immunoassays and Biosensors for Sensitive this compound Detection
For highly sensitive and specific detection of this compound, particularly in clinical or biological research, immunoassays and biosensors offer powerful analytical platforms. nih.gov These methods rely on the specific binding interaction between the target peptide and a recognition element. nih.gov
Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), would involve the generation of monoclonal or polyclonal antibodies that specifically recognize the this compound tripeptide. The assay would provide a quantitative measurement based on an enzymatic colorimetric or fluorescent signal, allowing for high-throughput analysis.
Biosensors are analytical devices that convert a biological recognition event into a measurable signal. researchgate.netmdpi.com For this compound, a biosensor could be developed by immobilizing specific antibodies or synthetic receptors onto a transducer surface. nih.gov Binding of the tripeptide would then cause a change in an optical, electrical, or mass-based signal. Peptide-based biosensors are valued for their potential for real-time, label-free detection and high sensitivity. nih.gov
Table 4: Comparison of Immunoassays and Biosensors for Peptide Detection
| Feature | Immunoassays (e.g., ELISA) | Biosensors |
|---|---|---|
| Recognition Element | Antibodies | Antibodies, aptamers, synthetic receptors |
| Principle | Specific antibody-antigen binding, typically detected with a secondary labeled antibody. | Binding event at a transducer surface causes a measurable physical or chemical change. nih.gov |
| Detection Method | Colorimetric, fluorescent, chemiluminescent | Electrochemical, optical, piezoelectric, thermometric |
| Key Advantages | High specificity, high throughput, well-established methods. | Potential for real-time and label-free detection, reusability, portability. researchgate.net |
| Primary Application | Quantification in large numbers of samples (e.g., clinical screening). | Continuous monitoring, point-of-care diagnostics. |
Sample Preparation Strategies for this compound from Biological Specimenssemanticscholar.orgacs.org
The accurate analysis of this compound from biological sources like cell lysates, tissue homogenates, and biofluids is critically dependent on effective sample preparation. springernature.com The primary goals are to efficiently extract the peptide, remove interfering substances (e.g., salts, lipids, and abundant proteins), and enrich the sample to a concentration suitable for analysis. sigmaaldrich.com
For cell lysates and tissue homogenates , the initial step involves cell disruption to release the intracellular contents. This can be achieved through mechanical methods like homogenization or sonication, often in the presence of a lysis buffer (e.g., RIPA buffer) containing detergents and protease inhibitors to prevent degradation of the target peptide. creative-proteomics.comptglab.com
For animal biofluids such as plasma or urine, the main challenge is the high concentration of large proteins (like albumin in serum) and salts that can interfere with downstream analysis, particularly mass spectrometry. sigmaaldrich.comnih.gov
Common purification and enrichment techniques include:
Protein Precipitation: Organic solvents (e.g., acetonitrile) or acids (e.g., trifluoroacetic acid) are used to selectively precipitate larger, more abundant proteins, leaving smaller peptides like this compound in the supernatant. sigmaaldrich.com
Solid-Phase Extraction (SPE): This is a widely used chromatographic technique for sample cleanup and concentration. A C18 silica-based sorbent is commonly used to retain peptides from the sample matrix while salts and other polar impurities are washed away. The retained peptides are then eluted with an organic solvent. sigmaaldrich.comresearchgate.net
Ultrafiltration: This method uses semi-permeable membranes with specific molecular weight cut-offs to separate larger proteins from smaller peptides. sigmaaldrich.com
Table 5: Overview of Sample Preparation Techniques for Peptides
| Technique | Principle | Application for this compound |
|---|---|---|
| Homogenization/Sonication | Mechanical disruption of cells and tissues. creative-proteomics.comptglab.com | Extraction from cell lysates and tissue homogenates. |
| Protein Precipitation | Differential solubility in organic solvents or acids to remove large proteins. sigmaaldrich.com | Depletion of high-abundance proteins from biofluids and lysates. |
| Solid-Phase Extraction (SPE) | Chromatographic separation based on affinity for a solid sorbent. researchgate.net | Desalting, cleanup, and concentration of the peptide from complex matrices. sigmaaldrich.com |
| Ultrafiltration | Size-based separation using a semi-permeable membrane. sigmaaldrich.com | Removal of high-molecular-weight proteins. |
Enzymatic Degradation and Metabolic Fate of Leucyl Tyrosyl Leucine
Identification of Specific Peptidases and Proteases that Hydrolyze Leucyl-Tyrosyl-Leucine
The hydrolysis of this compound is mediated by peptidases that recognize specific peptide bonds. Based on the amino acid sequence of the tripeptide, two main classes of peptidases are implicated in its degradation: aminopeptidases and endopeptidases.
Aminopeptidases: Leucine (B10760876) aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. nih.govsemanticscholar.org These enzymes show a strong preference for cleaving N-terminal leucine residues. nih.gov Given that this compound possesses a leucine at its N-terminus, it is a prime substrate for LAPs. nih.govresearchgate.net LAPs are ubiquitous, found in various tissues and cellular compartments, and play a crucial role in the final stages of protein degradation. researchgate.net
Endopeptidases: Chymotrypsin (B1334515), a serine endopeptidase found in the digestive system, is another key enzyme in the degradation of this compound. Chymotrypsin preferentially hydrolyzes peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, as well as large hydrophobic residues like leucine. pearson.comresearchgate.net Therefore, chymotrypsin can cleave the peptide bond following the tyrosine residue in this compound. pearson.com Chymotrypsin C (CTRC), in particular, has been noted for its high efficiency in cleaving leucyl peptide bonds. nih.gov
Other proteases with broader specificities may also contribute to the breakdown of this tripeptide, although with potentially lower efficiency. The specific cellular and tissue environment will ultimately determine the predominant enzymatic activity responsible for its degradation.
Cleavage Sites and Kinetics of this compound Degradation
The specific cleavage sites within this compound are determined by the substrate specificity of the acting peptidases.
Leucine Aminopeptidase (LAP): As an aminopeptidase, LAP would cleave the peptide bond between the N-terminal Leucine and the adjacent Tyrosine. This action would release a free Leucine molecule and the dipeptide Tyrosyl-leucine.
Chymotrypsin: This endopeptidase would hydrolyze the peptide bond at the C-terminal side of the Tyrosine residue. pearson.comacs.org This cleavage would result in the formation of the dipeptide Leucyl-tyrosine and a free Leucine molecule.
For leucine aminopeptidase, kinetic studies on other substrates have shown that the presence of divalent metal cations such as Zn²⁺, Mg²⁺, or Co²⁺ in the active site significantly influences the K_m and k_cat values. nih.gov Similarly, the efficiency of chymotrypsin cleavage is influenced by the amino acids flanking the cleavage site. nih.gov
Stability of this compound in Various Biological Environments (In Vitro and In Vivo Pre-clinical)
The stability of this compound in biological environments is inversely related to the activity of the peptidases and proteases present.
In Vitro Stability: In vitro studies using biological matrices such as plasma or serum are essential for predicting in vivo stability. Generally, peptides are more susceptible to degradation in serum and plasma compared to whole blood. nih.gov This is because the coagulation process in the preparation of serum can activate proteases that are otherwise inactive in circulating blood. nih.gov The stability of a peptide in these environments is often expressed as its half-life (t_1/2), the time it takes for 50% of the peptide to be degraded. While specific half-life data for this compound in plasma or serum has not been reported, it is expected to be relatively short due to the presence of ubiquitous aminopeptidases and other proteases.
In Vivo Pre-clinical Stability: In preclinical animal models, the stability and half-life of a peptide are influenced by enzymatic degradation, as well as by other pharmacokinetic processes such as distribution and elimination. researchgate.net Following administration, this compound would be subject to degradation by peptidases in the blood, liver, kidneys, and other tissues. The presence of both an N-terminal leucine and an internal tyrosine makes it susceptible to rapid cleavage, likely resulting in a short biological half-life.
Identification of Metabolites and Catabolic Pathways of this compound
The degradation of this compound results in smaller peptides and its constituent amino acids. The specific metabolites formed depend on the initial cleavage event.
Primary Catabolic Pathways:
Cleavage by Leucine Aminopeptidase:
Initial Products: L-Leucine and the dipeptide Tyrosyl-leucine.
Further Degradation: The dipeptide Tyrosyl-leucine is then further hydrolyzed by other peptidases (dipeptidases) into its constituent amino acids, L-Tyrosine and L-Leucine. nih.gov
Cleavage by Chymotrypsin:
Initial Products: The dipeptide Leucyl-tyrosine and L-Leucine.
Further Degradation: The dipeptide Leucyl-tyrosine would subsequently be cleaved by dipeptidases into L-Leucine and L-Tyrosine.
Ultimately, the complete enzymatic breakdown of this compound yields its fundamental building blocks: two molecules of L-Leucine and one molecule of L-Tyrosine. These amino acids then enter the general amino acid pool and can be utilized for protein synthesis or further catabolized for energy.
A simplified representation of the catabolic pathways is presented in the table below.
| Initial Enzyme | Primary Cleavage Site | Initial Metabolites | Final Metabolites |
| Leucine Aminopeptidase | Leucine - Tyrosine | L-Leucine, Tyrosyl-leucine | L-Leucine, L-Tyrosine |
| Chymotrypsin | Tyrosine - Leucine | Leucyl-tyrosine, L-Leucine | L-Leucine, L-Tyrosine |
Factors Influencing the Biological Half-Life of this compound in Experimental Systems
Several factors can influence the biological half-life of this compound in experimental settings. Understanding these factors is crucial for interpreting preclinical data and predicting its metabolic fate.
Enzyme-Related Factors:
Enzyme Concentration and Location: Higher concentrations of relevant peptidases (LAPs, chymotrypsin, etc.) in a particular tissue or biological fluid will lead to a shorter half-life.
Enzyme Activity: The specific activity of these enzymes can be modulated by pH, temperature, and the presence of cofactors (e.g., metal ions for LAPs). nih.govbartleby.com
Peptide-Related Factors:
Amino Acid Sequence: The presence of an N-terminal leucine and an internal tyrosine makes this compound inherently susceptible to common peptidases.
Concentration: The initial concentration of the peptide can influence the rate of degradation, particularly if it approaches the K_m of the degrading enzymes.
Environmental Factors:
pH: Enzymatic activity is highly dependent on pH. The optimal pH for many peptidases is in the physiological range, but variations can occur in different cellular compartments. bartleby.com
Temperature: In vitro experiments are sensitive to temperature, as it affects enzyme stability and catalytic rates. bartleby.com
Presence of Inhibitors or Activators: The biological matrix may contain endogenous or exogenous molecules that can inhibit or activate peptidases, thereby altering the peptide's half-life.
Computational and Theoretical Studies of Leucyl Tyrosyl Leucine
Molecular Docking Simulations of Leucyl-Tyrosyl-Leucine with Putative Receptors or Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations can identify potential binding sites on protein receptors or enzymes and predict the binding affinity and interaction patterns.
While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be applied to investigate its interactions with various targets. For instance, given the peptide's composition, plausible targets could include aminopeptidases, which cleave N-terminal amino acids, or receptors that recognize short peptide motifs. A study on tripeptides designed as inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase (mPTPB) demonstrated that the tripeptide Arg-Cys-Gln binds to the active site, forming hydrogen bonds with key residues like Ser 216 and Arg 216. researchgate.net Similarly, docking this compound against a relevant receptor would involve preparing the 3D structures of both the peptide and the target protein, followed by a systematic search of the conformational and orientational space to find the most stable binding pose.
The process typically involves the following steps:
Receptor and Ligand Preparation: Obtaining or modeling the 3D structure of the target protein and the this compound peptide. This includes adding hydrogen atoms and assigning appropriate charges.
Binding Site Identification: Defining the potential binding pocket on the receptor surface, which can be done based on known active sites or through algorithms that detect surface cavities. nih.govnih.govresearchgate.netcambridge.orgplos.org
Docking and Scoring: Using algorithms to fit the peptide into the binding site in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, ranking the most likely binding modes. researchgate.net
For this compound, key interactions would likely involve the hydrophobic leucine (B10760876) side chains fitting into nonpolar pockets and the tyrosine residue forming hydrogen bonds via its hydroxyl group or participating in π-π stacking interactions with aromatic residues in the receptor.
Table 1: Representative Docking Software and Their Applications
| Software | Approach | Typical Application | Reference |
|---|---|---|---|
| AutoDock | Employs a Lamarckian genetic algorithm for conformational searching. | Widely used for small molecule and peptide docking. | researchgate.net |
| HADDOCK | Information-driven docking that uses experimental data to guide the process. | Modeling protein-peptide and protein-protein complexes. | springernature.com |
| Rosetta FlexPepDock | Refines peptide-protein complexes, allowing for full peptide flexibility. | High-resolution modeling of peptide binding. | researchgate.netucl.ac.uk |
| ClusPro | A fast and automated server for protein-protein and protein-peptide docking. | Global docking of macromolecules. | nih.gov |
Molecular Dynamics (MD) Simulations of this compound in Solution and Membrane Environments
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics. For this compound, MD simulations can reveal how its structure changes in different environments, such as in aqueous solution or when interacting with a cell membrane.
In an aqueous solution, MD simulations can map the conformational landscape of the tripeptide. Studies on similar short peptides, like Gly-Phe-Phe, have shown that they explore a range of conformations determined by the φ and ψ dihedral angles of the peptide backbone. For this compound, simulations would likely show significant flexibility, with the leucine and tyrosine side chains adopting various rotameric states. The interactions of the peptide with surrounding water molecules would also be crucial in determining its preferred conformations. nih.govresearchgate.net
When placed in a simulated membrane environment, the behavior of this compound would be expected to change significantly. The hydrophobic leucine residues would likely favor insertion into the nonpolar core of the lipid bilayer, while the more polar tyrosine residue might orient itself towards the membrane-water interface. acs.org MD simulations of Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) at a membrane interface have shown that the tyrosine side chain's location and structural fluctuations are heavily influenced by its interactions with lipid and water molecules. acs.org Similar simulations for this compound could provide insights into its mechanism of membrane interaction and potential translocation.
Table 2: Key Parameters and Outputs of a Hypothetical MD Simulation for this compound
| Parameter | Description | Example Value/Output |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS-AA, AMBER, CHARMM |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., continuum model) |
| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |
| Key Outputs | Data derived from the simulation trajectory. | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), Radius of Gyration, Dihedral Angle Distributions, Hydrogen Bond Analysis |
These simulations can generate ensembles of conformations that provide a more realistic starting point for docking studies and help interpret experimental data from techniques like NMR spectroscopy. nih.govacs.org
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of this compound
Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure, properties, and reactivity of molecules with high accuracy. For this compound, QM methods such as Density Functional Theory (DFT) can provide detailed information that is inaccessible to classical methods like molecular mechanics. researchgate.netnih.gov
QM calculations can be used to:
Determine Accurate Geometries: Optimize the molecular structure to find the lowest energy conformation with high precision.
Calculate Electronic Properties: Determine properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov These are crucial for understanding the peptide's reactivity and non-covalent interactions. For instance, the redox properties of the tyrosine side chain, which can act as a redox cofactor, can be precisely calculated. nih.govrsc.orgosti.gov
Analyze Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be directly compared with experimental data to validate the computed structures. nih.gov
Model Reaction Mechanisms: Investigate the energetics of chemical reactions, such as peptide bond hydrolysis or side-chain modifications, by calculating reaction pathways and activation energies. acs.org
Homology Modeling and Protein-Peptide Interaction Prediction for this compound
When the experimental structure of a target protein is unavailable, homology modeling can be used to build a 3D model based on the known structure of a related (homologous) protein. nih.gov This approach is a cornerstone of structural biology and is essential for enabling structure-based studies like molecular docking when only sequence information is available. ucl.ac.uknih.gov
If this compound is hypothesized to bind to a protein for which no structure has been solved, but a homolog with a known structure exists, the following workflow could be applied:
Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known structures.
Sequence Alignment: The target sequence is aligned with the template sequence.
Model Building: A 3D model of the target protein is constructed based on the alignment and the template's coordinates.
Model Refinement and Validation: The initial model is refined to correct any structural inaccuracies and then validated using various quality assessment tools.
Once a reliable model of the receptor is built, protein-peptide interaction prediction methods can be used to identify the binding site and mode of this compound. researchgate.net Various computational tools are available that can predict peptide binding sites on a protein surface, often by identifying pockets with favorable physicochemical properties for amino acid interactions. nih.govnih.govplos.org These methods can scan the protein surface for "hot spots" that are likely to bind specific amino acids found in the peptide, such as leucine or tyrosine, and then assemble these to predict the full binding site. nih.govplos.org This integrated approach of homology modeling and interaction prediction is crucial for studying the potential biological roles of peptides like this compound in the absence of complete experimental structural data. springernature.com
De Novo Peptide Design Principles Applied to this compound Analogues
De novo peptide design involves creating new peptide sequences with desired structures and functions from scratch, rather than modifying existing ones. nih.gov The principles of de novo design can be applied to create analogues of this compound with enhanced stability, binding affinity, or novel functionalities. thermofisher.com
Key principles for designing analogues of this compound include:
Sequence Modification: Specific amino acids can be substituted to improve properties. For example, replacing a leucine with another hydrophobic residue could fine-tune binding specificity. To increase stability against proteases, L-amino acids can be swapped for their D-enantiomers. nih.gov
Structural Scaffolding: The peptide can be constrained into a specific conformation to enhance binding affinity and stability. This can be achieved through cyclization (forming a peptide bond between the N- and C-termini) or by introducing disulfide bridges if cysteine residues are incorporated into the sequence. nih.govthermofisher.com
Computational Screening: Large virtual libraries of this compound analogues can be generated and computationally screened using docking and MD simulations to identify candidates with the best predicted binding properties before undertaking costly chemical synthesis. mdpi.combiorxiv.orgrsc.org
Stability Enhancement: Sequences prone to degradation, such as those with N-terminal glutamine or certain Asp-Xxx motifs, can be avoided or modified. sigmaaldrich.comgenscript.comnih.gov For instance, if an analogue were to include an N-terminal glutamine, it could be acetylated to prevent cyclization to pyroglutamate. genscript.com
A study focused on designing tripeptide inhibitors of neuraminidase used flexible docking and MD simulations to evaluate a series of designed peptides, demonstrating how computational methods can guide the rational design of new peptide-based molecules. mdpi.com Applying these principles, one could design a library of this compound analogues with modifications at each position and computationally predict which changes would most likely improve its interaction with a specific target.
Emerging Research Paradigms and Future Trajectories in Leucyl Tyrosyl Leucine Research
Integration of Omics Technologies (e.g., Peptidomics, Metabolomics) for Comprehensive Leucyl-Tyrosyl-Leucine Analysis
The comprehensive analysis of this compound in complex biological samples necessitates the application of high-throughput "omics" technologies. Peptidomics and metabolomics, in particular, offer powerful platforms for identifying and quantifying this tripeptide and understanding its metabolic context.
Peptidomics focuses on the global characterization of endogenous peptides in a biological sample. The application of peptidomics to the study of this compound would enable researchers to:
Identify and Quantify: Detect the presence and abundance of this compound in various tissues and biofluids.
Profile Changes: Monitor alterations in the levels of this tripeptide in response to physiological stimuli, disease states, or nutritional interventions.
Discover Novel Bioactive Peptides: Uncover other related peptides that may be part of the same metabolic or signaling pathways.
Metabolomics , the large-scale study of small molecules, including amino acids and small peptides, can provide a broader picture of the metabolic environment in which this compound exists. By integrating metabolomics data, researchers can:
Correlate with Metabolites: Establish relationships between the concentration of this compound and its precursor amino acids (leucine and tyrosine) as well as other related metabolites.
Elucidate Metabolic Pathways: Gain insights into the synthesis, degradation, and potential modifications of this tripeptide.
Combined peptidomics and metabolomics analyses, often employing techniques like mass spectrometry coupled with liquid chromatography, will be instrumental in building a holistic understanding of the biological significance of this compound.
| Technology | Application in this compound Research | Potential Insights |
| Peptidomics | Identification and quantification in tissues and fluids. | Discovery of its endogenous presence and regulation. |
| Metabolomics | Correlation with amino acid precursors and other metabolites. | Understanding of its metabolic context and pathways. |
Exploration of this compound in Novel Biological Systems or Organisms
To date, the presence and function of this compound have not been extensively documented across a wide range of biological systems. Future research should venture into exploring its existence and potential roles in diverse organisms and unique physiological contexts. This exploration could reveal conserved or species-specific functions.
Potential areas for investigation include:
Microorganisms: Investigating the production or utilization of this compound by bacteria, fungi, and other microbes could uncover roles in intercellular communication, biofilm formation, or as a source of nutrients.
Marine Organisms: The vast biochemical diversity of marine life presents a promising area for discovering novel peptides with unique biological activities.
Plant Systems: Exploring the presence of this tripeptide in plants could reveal roles in growth, development, or defense mechanisms.
Extreme Environments: Studying organisms that thrive in extreme conditions (extremophiles) might uncover unique adaptations involving peptides like this compound.
The discovery of this compound in such novel systems would not only broaden our understanding of its distribution in nature but also open avenues for potential biotechnological and therapeutic applications.
Development of Advanced Bioanalytical Tools for this compound Detection and Quantification
Accurate and sensitive detection and quantification of this compound are paramount for elucidating its biological roles. The development of advanced bioanalytical tools is crucial to overcome the challenges associated with analyzing small peptides in complex biological matrices.
Key areas for development include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer high mass accuracy and resolution, enabling unambiguous identification of this compound. Advanced fragmentation techniques, such as electron activated dissociation (EAD), can aid in the differentiation of isomeric residues like leucine (B10760876) and isoleucine, which is critical for precise peptide identification. sciex.comsciex.com
Liquid Chromatography (LC) Enhancements: The use of ultra-high-performance liquid chromatography (UHPLC) with novel column chemistries can improve the separation of this compound from other closely related peptides and isomers.
Immunoassays: The development of specific antibodies against this compound would enable the creation of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening.
Fluorescent Probes: Designing small-molecule fluorescent probes that are specifically activated by enzymes involved in the metabolism of this compound could allow for real-time imaging and monitoring of its dynamics within living cells.
These advanced analytical methods will provide the necessary sensitivity and specificity to measure subtle changes in this compound concentrations, which is essential for understanding its physiological relevance.
| Analytical Tool | Advantage for this compound Analysis | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification and structural elucidation. | N/A |
| Electron Activated Dissociation (EAD) | Differentiation of isomeric amino acids (leucine/isoleucine). | sciex.comsciex.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Improved separation from interfering substances. | N/A |
| Specific Immunoassays (ELISA) | High-throughput and sensitive quantification. | N/A |
| Fluorescent Probes | Real-time imaging in living cells. | N/A |
Unexplored Mechanistic Pathways and Novel Physiological Roles of this compound
While the signaling pathways of free leucine, particularly its role in activating the mTOR pathway to stimulate protein synthesis, are well-established, the specific mechanistic pathways and physiological roles of the tripeptide this compound remain largely unexplored. nih.govresearchgate.net Future research should aim to delineate its unique biological activities, which may differ from or complement those of its constituent amino acids.
Potential areas of investigation include:
Cell Signaling: Investigating whether this compound can directly interact with cell surface receptors or intracellular signaling proteins to modulate pathways distinct from the canonical leucine-mTOR axis.
Nutrient Sensing: Exploring if this tripeptide acts as a specific nutritional signal, potentially recognized by peptide transporters and influencing cellular metabolism.
Neuromodulatory Effects: Building on findings that the dipeptide Tyrosyl-Leucine exhibits antidepressant-like activity, future studies could explore similar or distinct neuroactive properties of this compound. kyoto-u.ac.jp
Gut-Brain Axis: Investigating its potential role as a signaling molecule in the communication between the gut microbiome and the central nervous system.
Unraveling these mechanistic pathways will be key to understanding the full spectrum of this compound's physiological significance.
Theoretical Applications and Conceptual Frameworks for this compound as a Research Tool or Probe
Beyond its intrinsic biological functions, this compound can be conceptualized as a valuable research tool or probe to investigate various biological processes.
Potential applications include:
Probing Peptide Transport: Synthetically labeled versions of this compound (e.g., with stable isotopes or fluorescent tags) can be used to study the kinetics and specificity of peptide transporters in different cell types and tissues.
Investigating Peptidase Activity: This tripeptide can serve as a substrate for identifying and characterizing peptidases that cleave it. This could lead to the discovery of novel enzymes or the development of specific enzyme inhibitors. Leucine aminopeptidases, for example, are a class of enzymes that cleave N-terminal leucine residues from proteins and peptides and could potentially act on this tripeptide. researchgate.net
Development of Bioactive Analogs: By modifying the structure of this compound, researchers can develop analogs with enhanced stability, bioavailability, or specific biological activities, which could serve as leads for therapeutic development.
Establishing these theoretical frameworks will guide the rational design of experiments and the application of this compound as a sophisticated tool in biochemical and pharmacological research.
Q & A
Q. What experimental methodologies are recommended for synthesizing Leucyl-tyrosyl-leucine with high purity?
Solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in controlling sequence specificity. Key steps include resin selection (e.g., Wang resin for C-terminal carboxyl groups), amino acid coupling via carbodiimide reagents (e.g., DCC or EDC), and cleavage/deprotection using trifluoroacetic acid (TFA) . Post-synthesis purification via reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures ≥95% purity. Characterization should combine mass spectrometry (MALDI-TOF or ESI-MS) and NMR (e.g., 2D HSQC for backbone assignments) to confirm structural integrity .
Q. How can researchers validate the stability of this compound under physiological conditions?
Stability assays should simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., serum proteases). Techniques include:
- Circular Dichroism (CD) : Monitor secondary structure changes over time.
- High-Performance Liquid Chromatography (HPLC) : Track degradation products.
- Mass Spectrometry : Identify hydrolyzed fragments (e.g., cleavage at Tyr-Leu bonds). Control experiments using protease inhibitors (e.g., PMSF) or modified peptide analogs (e.g., D-amino acid substitutions) can isolate degradation pathways .
Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers?
Chiral chromatography (e.g., Chirobiotic T columns) coupled with polarimetric detection resolves enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can confirm spatial proximity of L-configured residues. Computational modeling (e.g., molecular docking) may predict stereospecific interactions with target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variations in experimental design (e.g., cell line specificity, peptide concentration ranges). To address this:
- Meta-Analysis : Pool data using PRISMA guidelines to identify confounding variables (e.g., solvent effects, buffer composition) .
- Dose-Response Curves : Standardize assays (e.g., IC50 comparisons) across multiple models (in vitro vs. ex vivo).
- Reproducibility Checks : Share protocols via platforms like Protocols.io to minimize methodological divergence .
Q. What strategies are effective for elucidating the molecular mechanism of this compound in modulating [specific biological targets]?
Integrate orthogonal approaches:
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing ethical concerns?
Follow the ARRIVE 2.0 guidelines for animal studies:
- Dosing : Optimize via allometric scaling from in vitro EC50 values.
- Biodistribution : Use radiolabeled peptides (e.g., 14C-Leucyl-tyrosyl-leucine) and PET imaging.
- Ethical Mitigation : Employ non-invasive sampling (e.g., microdialysis) and adhere to the 3Rs (Replacement, Reduction, Refinement) .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Use mixed-effects models (e.g., nonlinear regression in GraphPad Prism) to account for inter-sample variability. Bootstrap resampling (1,000 iterations) can estimate confidence intervals for EC50 values. For high-dimensional data (e.g., transcriptomics), apply false discovery rate (FDR) corrections .
Q. How can researchers leverage existing literature to identify knowledge gaps in this compound research?
Conduct systematic reviews using databases (PubMed, SciFinder) with Boolean queries:
- Search String : ("this compound" OR "LTY-Leu") AND ("receptor binding" OR "metabolism").
- Gap Analysis : Map findings to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas (e.g., cross-species efficacy) .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound research data in journal submissions?
- Figures : Limit chemical structures to 2–3 in graphical abstracts; use color-coded heatmaps for bioactivity data.
- Tables : Include raw datasets (e.g., HPLC retention times, NMR shifts) as supplementary files.
- Reproducibility : Upload protocols to Zenodo with DOI links and cite them in the Methods section .
Q. How can researchers ensure computational models of this compound interactions are robust and generalizable?
Validate models using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
